9-Hydroxynonanal

描述

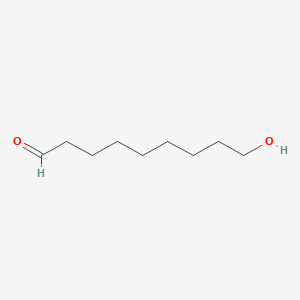

9-Hydroxynonanal: is an organic compound with the molecular formula C₉H₁₈O₂ It is a hydroxyaldehyde, specifically a nonanal with a hydroxyl group at the ninth carbon position

属性

CAS 编号 |

22054-15-5 |

|---|---|

分子式 |

C9H18O2 |

分子量 |

158.24 g/mol |

IUPAC 名称 |

9-hydroxynonanal |

InChI |

InChI=1S/C9H18O2/c10-8-6-4-2-1-3-5-7-9-11/h8,11H,1-7,9H2 |

InChI 键 |

PDTXJPKCSFUGBM-UHFFFAOYSA-N |

规范 SMILES |

C(CCCCO)CCCC=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 9-Hydroxynonanal can be synthesized through several methods. One common approach involves the anti-Markovnikov Wacker-type oxidation of alkenes. This method allows for the selective formation of aldehydes, including this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar oxidation processes, optimized for yield and purity. The use of high-pressure homogenization and ultrasonication may also be employed to enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions: 9-Hydroxynonanal undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

Oxidation: Nonanoic acid.

Reduction: 9-Hydroxynonanol.

Substitution: Various ethers and esters depending on the substituent used.

科学研究应用

Chemistry: 9-Hydroxynonanal is used as a reagent in organic synthesis, particularly in the preparation of other aldehydes and alcohols .

Biology: In biological research, this compound is studied for its role in lipid peroxidation and its effects on cellular processes .

Medicine: The compound’s involvement in oxidative stress and its potential impact on diseases related to lipid peroxidation make it a subject of medical research .

作用机制

9-Hydroxynonanal exerts its effects primarily through its role in lipid peroxidation. It can form adducts with proteins via Michael addition reactions, targeting amino acids such as cysteine, histidine, and lysine . This interaction can alter protein function and contribute to cellular signaling pathways involved in oxidative stress and inflammation .

相似化合物的比较

Uniqueness: 9-Hydroxynonanal’s unique structure, with both an aldehyde and a hydroxyl group, allows it to participate in a wider range of chemical reactions compared to nonanal. Its role in lipid peroxidation and potential biological effects also distinguish it from other similar compounds .

生物活性

9-Hydroxynonanal (9-HN) is a lipid peroxidation product derived from the degradation of polyunsaturated fatty acids. It has garnered attention due to its potential biological activities, which may influence various physiological and pathological processes. Understanding the biological activity of 9-HN is crucial for elucidating its role in health and disease.

This compound has the molecular formula and is characterized by a hydroxyl group at the ninth carbon of a nonane chain. Its structure allows it to participate in various biochemical reactions, particularly those involving lipid peroxidation.

1. Cytotoxicity and Apoptosis

Research indicates that 9-HN exhibits cytotoxic effects on various cell types. In particular, it has been shown to induce apoptosis in human erythrocytes through mechanisms involving oxidative stress and membrane integrity disruption. The compound promotes the externalization of phosphatidylserine, a hallmark of early apoptosis, and increases intracellular calcium levels, which are critical for apoptotic signaling pathways .

2. Eryptosis

Eryptosis, or programmed cell death in erythrocytes, is significantly influenced by 9-HN. Studies demonstrate that exposure to 9-HN leads to morphological alterations in red blood cells (RBCs), including increased hemolysis and ceramide accumulation, suggesting a direct link between lipid peroxidation and eryptotic pathways .

3. Neurotoxicity

In the context of neurodegenerative diseases, 9-HN may contribute to neuronal damage through the formation of adducts with proteins. This process can lead to the accumulation of modified proteins that are implicated in conditions such as Alzheimer's disease (AD). The presence of 9-HN-derived adducts has been observed in brain tissues from AD patients, correlating with increased oxidative stress markers .

Case Study 1: Eryptosis Induction

A study focused on the effects of 9-HN on human RBCs reported that concentrations as low as 25 µM could significantly increase markers of eryptosis. The percentage of RBCs exhibiting ceramide positivity rose dramatically from 5.4% in controls to over 44% with higher concentrations of 9-HN, indicating potent pro-apoptotic effects .

Case Study 2: Neurodegenerative Implications

In a cohort study examining postmortem brain tissues from AD patients, researchers found elevated levels of 9-HN adducts compared to age-matched controls. The findings suggested that lipid peroxidation products like 9-HN may play a role in neurofibrillary tangle formation and overall neurodegeneration, highlighting its potential as a biomarker for oxidative stress in neurodegenerative diseases .

Table: Summary of Biological Activities of this compound

常见问题

Q. What ethical and reporting standards apply to preclinical studies involving this compound administration in animal models?

- Methodological Answer : Follow ARRIVE guidelines for experimental design transparency. Obtain ethics committee approval for dosing regimens (e.g., justification of concentrations based on human-relevant exposures). Include sham controls and monitor adverse effects (e.g., weight loss, organ toxicity) rigorously .

Tables for Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。